molecular formula C17H15BrN2O3S2 B2953675 N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-76-5

N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2953675
CAS No.: 898436-76-5
M. Wt: 439.34
InChI Key: CKRLNVYNQXUAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic benzothiazole derivative characterized by a bromine substituent at the 6-position of the benzothiazole ring and a 3-tosylpropanamide side chain. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRLNVYNQXUAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole ring is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Tosylation: The brominated benzothiazole is reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

    Amidation: Finally, the tosylated benzothiazole is coupled with 3-aminopropanoic acid or its derivative under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and microbial inhibition, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (): Substituents: Trifluoromethyl (-CF₃) at position 6; acetamide linked to phenyl. The acetamide-phenyl moiety may alter target selectivity . Molecular Weight: ~360 g/mol (estimated).
  • N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide derivatives (): Substituents: Methyl groups at positions 5 and 7; dimethylaminoethyl side chain. The dimethylaminoethyl group enhances water solubility via protonation, improving bioavailability .

Modifications in the Propanamide Chain

  • N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide ():
    • Substituents : Tetrahydrobenzo[b]thiophene fused to benzothiazole.
    • Key Differences : The fused thiophene ring introduces rigidity, which may enhance binding affinity to planar enzyme active sites. The tosylpropanamide chain is retained, suggesting shared sulfonamide-mediated interactions .
    • Molecular Weight : 496.7 g/mol.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Biological Activity
N-(6-Bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide (Target) 6-Br, 3-tosylpropanamide ~450 (estimated) Br, SO₂, CONH Kinase inhibition, antimicrobial
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF₃, 2-phenylacetamide ~360 CF₃, CONH, Ph Antibacterial, enzyme inhibition
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide HCl 5,7-CH₃, dimethylaminoethyl, 3-tosylpropanamide ~500 CH₃, N(CH₃)₂, SO₂, CONH Enhanced solubility, CNS targets
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide Fused tetrahydrobenzo[b]thiophene, 3-tosylpropanamide 496.7 Fused ring, SO₂, CONH Rigid scaffold for enzyme interaction

Research Findings and Implications

  • Spectral Characterization : Analogous compounds, such as 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide, have been characterized using IR (e.g., NHCO stretch at 3265 cm⁻¹) and NMR (δ 2.32 ppm for CH₃), providing methodologies applicable to the target compound .
  • Patent Trends : The European Patent Application (EP3348550A1) highlights trifluoromethyl-benzothiazole derivatives, suggesting industry interest in fluorine-substituted analogs for improved pharmacokinetics .
  • Supplier Data : Global suppliers (e.g., Synergene Active Ingredients, Procos S.P.A.) list structurally complex benzothiazoles, indicating demand for research-scale compounds in drug discovery .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and observed pharmacological effects.

Chemical Structure and Properties

This compound has a complex structure that includes a bromobenzothiazole moiety and a tosylpropanamide group. The molecular formula is C23H22BrN2O2SC_{23}H_{22}BrN_2O_2S. The compound's structure can be analyzed through various spectroscopic techniques, including X-ray crystallography, which reveals insights into its molecular packing and interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H22BrN2O2S
Molecular Weight484.4 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from commercially available benzothiazole derivatives. The reaction conditions may include various catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study indicated that benzothiazole derivatives demonstrated cytotoxic effects comparable to Cisplatin, a standard chemotherapeutic agent .

Case Study: Cytotoxic Effects
In vitro studies report that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties.

Antibacterial Activity

The compound has also been evaluated for antibacterial activity. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria. This is attributed to the presence of the benzothiazole ring, which is known for its antimicrobial properties .

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and bacterial cell wall synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.